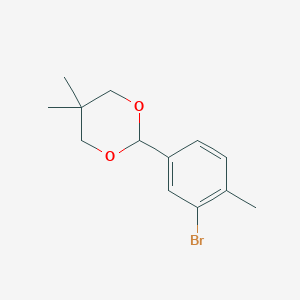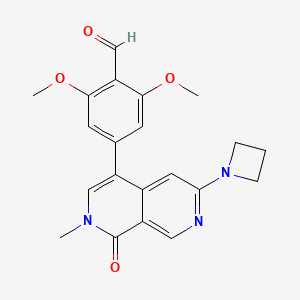
1-Carbamimidoyl-3-ethylthiourea Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a white to almost white powder or crystal and has a melting point of approximately 158°C . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves multiple steps. One common method includes the reaction of ethyl isothiocyanate with guanidine hydrochloride under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
1-Carbamimidoyl-3-ethylthiourea Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiourea derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Carbamimidoyl-3-ethylthiourea Hydrochloride has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The compound can also interact with enzymes and proteins, affecting their function and leading to various biochemical effects .
Comparación Con Compuestos Similares
1-Carbamimidoyl-3-ethylthiourea Hydrochloride can be compared with other similar compounds, such as:
1-Carbamimidoyl-3-methylthiourea Hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
1-Carbamimidoyl-3-phenylthiourea Hydrochloride: Contains a phenyl group, leading to different chemical properties and applications.
1-Carbamimidoyl-3-butylthiourea Hydrochloride: Has a butyl group, which affects its solubility and reactivity.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical behavior and applications
Propiedades
Fórmula molecular |
C4H11ClN4S |
|---|---|
Peso molecular |
182.68 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-3-ethylthiourea;hydrochloride |
InChI |
InChI=1S/C4H10N4S.ClH/c1-2-7-4(9)8-3(5)6;/h2H2,1H3,(H5,5,6,7,8,9);1H |
Clave InChI |
NGQGRXAKCSGALJ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


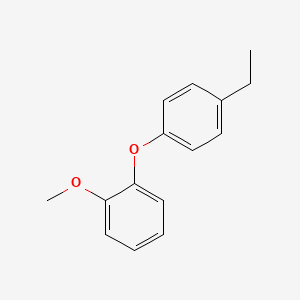

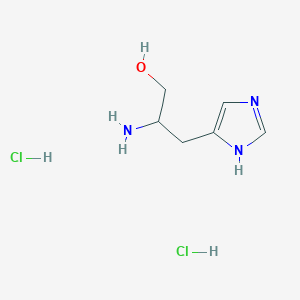
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
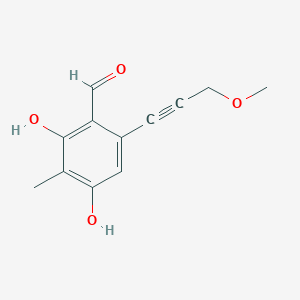
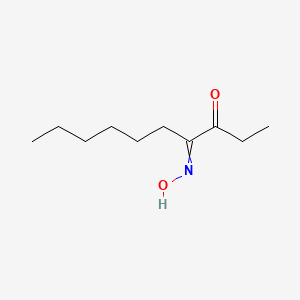
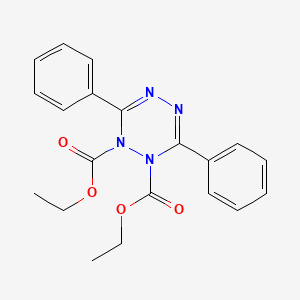

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
